2-(3-fluorophenyl)-N-{1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidin-4-yl}acetamide
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Overview
Description
The molecule “2-(3-fluorophenyl)-N-{1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidin-4-yl}acetamide” is a complex organic compound. It contains several functional groups and rings, including a fluorophenyl group, a methoxyphenyl group, a pyridazine ring, and a piperidine ring. The presence of these groups suggests that this compound could have interesting chemical and biological properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the fluorophenyl and methoxyphenyl groups could be introduced via nucleophilic aromatic substitution reactions . The pyridazine ring could be formed through a cyclization reaction . The piperidine ring could be formed through a ring-closing reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups. The fluorophenyl and methoxyphenyl groups would likely contribute to the overall polarity of the molecule .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. For example, the amide group could undergo hydrolysis under acidic or basic conditions. The fluorine atom on the phenyl ring could potentially be replaced by other groups in a nucleophilic aromatic substitution reaction .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of the fluorophenyl and methoxyphenyl groups could increase the compound’s lipophilicity, which could influence its solubility and permeability .Scientific Research Applications
Cardiac, Nephrotropic, and Neuroprotective Applications
Compounds with pyridazinone structures have been investigated for their varied pharmacological activities, including cardiac, nephrotropic, neuroprotective, dermatological, and cytostatic effects. An example synthesis provided in the literature demonstrates the versatility of these compounds in pharmaceutical research, highlighting their potential utility across multiple therapeutic areas (Habernickel, 2002).
Anticonvulsant Activity
New acetamides derived from pyrrolidinyl-acetic acid have shown significant anticonvulsant activity in animal models. This research emphasizes the potential of these compounds in developing treatments for epilepsy and related neurological conditions (Obniska et al., 2015).
Insecticidal Activity
Pyridine derivatives have been synthesized and evaluated for their insecticidal activity against the cowpea aphid. These findings suggest the potential application of similar compounds in agricultural pest management (Bakhite et al., 2014).
Anticancer and PI3K Inhibition
Modifications of pyridinyl acetamides, by incorporating alkylurea groups, have led to compounds with notable anticancer effects and reduced toxicity. These compounds exhibit potent antiproliferative activities and serve as effective inhibitors of PI3Ks and mTOR, indicating their potential in cancer therapy (Wang et al., 2015).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-(3-fluorophenyl)-N-[1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidin-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25FN4O2/c1-31-22-8-3-2-7-20(22)21-9-10-23(28-27-21)29-13-11-19(12-14-29)26-24(30)16-17-5-4-6-18(25)15-17/h2-10,15,19H,11-14,16H2,1H3,(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCYQMGLTXJIKOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN=C(C=C2)N3CCC(CC3)NC(=O)CC4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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